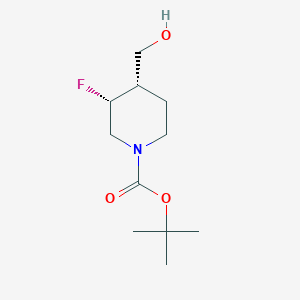

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Beschreibung

BenchChem offers high-quality (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134509 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882033-93-4 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom and a functionalized side chain within a piperidine scaffold offers a unique combination of physicochemical and conformational properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach, detailed characterization methodologies, and its potential applications in the development of novel therapeutics. The strategic introduction of fluorine can significantly impact a molecule's metabolic stability, basicity (pKa), and binding affinity to biological targets, making this compound a molecule of high interest.[1]

Compound Identity and Physicochemical Properties

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, also known by its alias (3,4)-Cis-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of piperidine featuring a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position. The "rel" notation indicates a racemic mixture of the (3S,4R) and (3R,4S) enantiomers. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enhancing its stability and facilitating its use in multi-step organic syntheses.

| Property | Value | Source |

| Molecular Weight | 233.28 g/mol | [2] |

| Molecular Formula | C₁₁H₂₀FNO₃ | [2] |

| CAS Number | 882033-93-4 | [2] |

| Appearance | Inferred to be a solid or oil | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis and Stereochemistry

A proposed synthetic pathway could start from a suitable pyridine precursor, followed by a sequence of reduction, protection, and functional group manipulation to achieve the desired stereochemistry.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Plausible Experimental Protocol (adapted from related syntheses):

A potential synthetic approach could involve the following key transformations:

-

Diastereoselective Reduction of a Pyridine Precursor: A suitably substituted fluoropyridine could undergo a dearomatization-hydrogenation process. This method has been shown to produce cis-fluorinated piperidines with high diastereoselectivity.[1] The choice of catalyst, such as a rhodium-based system, would be critical in controlling the stereochemical outcome.[1]

-

N-Boc Protection: The secondary amine of the resulting fluoropiperidine would then be protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

-

Introduction of the Hydroxymethyl Group: The final step would involve the introduction of the hydroxymethyl group at the C4 position. If the starting pyridine had a suitable precursor functional group at the corresponding position (e.g., an ester or a protected aldehyde), this could be reduced to the alcohol. Alternatively, a more complex multi-step sequence might be necessary to install this functionality with the correct stereochemistry.

Spectroscopic Characterization

The structural elucidation of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine would rely heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry.

Expected NMR Data:

| Nucleus | Expected Chemical Shifts and Coupling Constants |

| ¹H NMR | - Protons on the piperidine ring would appear in the aliphatic region (typically 1.0-4.0 ppm).- The protons of the hydroxymethyl group would likely be observed as a doublet or multiplet.- The large tert-butyl group of the Boc protecting group would give a characteristic singlet around 1.4 ppm.- The proton at C3, adjacent to the fluorine, would exhibit a large coupling constant with the fluorine atom (¹⁹F-¹H coupling). |

| ¹³C NMR | - Carbons of the piperidine ring would resonate in the aliphatic region.- The carbon bearing the fluorine atom (C3) would show a large one-bond coupling to ¹⁹F (¹JCF).- The carbonyl carbon of the Boc group would appear around 155 ppm. |

| ¹⁹F NMR | - A single resonance would be expected for the fluorine atom. Its chemical shift would be indicative of the chemical environment. |

Mass Spectrometry:

-

Electrospray Ionization (ESI-MS): This technique would be expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[3] Fluorinated piperidines, in particular, are valuable scaffolds due to their prevalence in many biologically active compounds.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity, such as reducing interactions with the hERG potassium channel which is associated with cardiotoxicity.[1]

-

Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring. The cis-orientation of the fluoro and hydroxymethyl groups in the target molecule provides a specific three-dimensional arrangement of functional groups that can be exploited for precise interactions with a biological target.

-

Increased Binding Affinity: In some cases, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity.

The hydroxymethyl group provides a handle for further chemical modification, allowing for the attachment of this fluorinated piperidine scaffold to other molecular fragments in the synthesis of more complex drug candidates. This makes (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine a useful building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with all chemicals, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a synthetically valuable building block that leverages the unique properties of fluorine to offer advantages in drug design and development. Its well-defined stereochemistry and functional handles make it an attractive component for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

- Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process.

-

Aladdin Scientific. rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine, min 97%, 500 mg. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)

- Ciardiello, F., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(1), e202100529.

-

ResearchGate. The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... Retrieved from [Link]

- Capot Chemical. (2013, October 31). MSDS of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

- RSC Publishing. (2012). Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2415-2421.

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4987.

- Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).

- Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(34), 10949–10959.

-

ResearchGate. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Retrieved from [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2015). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. 11, 1646–1651.

- RSC Publishing. (2019). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Chemistry – A European Journal, 25(60), 13738-13742.

Sources

An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine Derivatives

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of a fluorine atom, particularly at the 3-position, profoundly alters the molecule's physicochemical properties, including its three-dimensional structure or conformation. Understanding and controlling the conformational preferences of 3-fluoropiperidine derivatives is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the detailed conformational analysis of these critical structures. We will delve into the underlying stereoelectronic forces, detail field-proven experimental and computational protocols, and demonstrate how an integrated approach provides a holistic understanding of this fascinating class of molecules.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery due to its frequent occurrence in natural products and its ability to engage in key interactions with biological targets.[1][2] Modifying this scaffold allows for the fine-tuning of properties essential for a successful drug candidate, such as potency, selectivity, and metabolic stability.[3][4]

Fluorine has emerged as a transformative element in this context.[5] Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow it to serve as a powerful tool for modulating a molecule's characteristics without significantly increasing its size.[6][7] When introduced at the 3-position of a piperidine ring, fluorine exerts a remarkable influence on the ring's conformational equilibrium, often in ways that defy simple steric considerations. This control over molecular shape is critical, as the precise spatial arrangement of atoms determines how a molecule fits into a protein's binding pocket, thereby governing its therapeutic effect.[5] This guide will equip researchers with the knowledge to dissect and leverage these conformational effects.

The Conformational Landscape: Driving Forces in 3-Fluoropiperidines

The piperidine ring predominantly exists in two interconverting chair conformations. Substituents on the ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). In the absence of overriding electronic effects, bulkier substituents typically prefer the more spacious equatorial position to minimize steric strain.[1] However, the 3-fluoro substituent introduces a fascinating interplay of forces that often favors the sterically more hindered axial position.

The Gauche Effect and Hyperconjugation: The Anomeric Effect

The primary reason for the common preference of a 3-fluoro substituent to be axial is a stereoelectronic interaction known as the anomeric effect .[8] This effect is a form of hyperconjugation where the non-bonding lone pair of electrons on the nitrogen atom (nN) donates into the antibonding orbital of the adjacent anti-periplanar carbon-fluorine bond (σ*C-F). This orbital overlap is only possible when the fluorine atom is in the axial position, providing significant stabilization.[9]

This nN → σ*C-F interaction effectively weakens the C-F bond and stabilizes the axial conformer relative to the equatorial one, where such an anti-periplanar arrangement is not geometrically feasible. The strength of this interaction can be influenced by the nitrogen's substitution pattern and the solvent environment.[10][11]

Steric and Dipolar Interactions

While hyperconjugation is often dominant, steric and dipolar effects also play a crucial role.[9][12]

-

Steric Hindrance: Large substituents on the nitrogen or other ring positions can create significant 1,3-diaxial strain, potentially overriding the anomeric effect and favoring a conformation with an equatorial fluorine.[1]

-

Dipole Moments: The alignment of bond dipoles (e.g., C-F and N-H or N-R) can influence the overall molecular dipole moment.[13] In some cases, the conformation that minimizes this dipole moment is favored, particularly in non-polar solvents.[11]

-

Solvent Effects: The polarity of the solvent can dramatically influence the conformational equilibrium. Polar solvents can stabilize more polar conformers. Computational studies have shown that increasing solvent polarity can enhance the stability of the axial-fluorine conformer.[11]

// Nodes Axial [label="Axial Fluorine\n(Favored)", pos="0,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equatorial [label="Equatorial Fluorine\n(Disfavored)", pos="4,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Anomeric [label="Anomeric Effect\n(nN → σ*C-F)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Sterics [label="Steric Hindrance", pos="2,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Anomeric -> Axial [label="Stabilizes", color="#34A853"]; Sterics -> Axial [label="Destabilizes", color="#EA4335"]; Sterics -> Equatorial [label="Stabilizes", color="#34A853"]; Solvent -> Axial [label="Often Stabilizes", color="#4285F4"]; } caption { label="Figure 2. Key forces governing 3-fluoropiperidine conformation."; fontsize=10; } enddot Figure 2. Key forces governing 3-fluoropiperidine conformation.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for unambiguously determining conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying molecular conformation in solution. By analyzing various NMR parameters, one can deduce the dominant conformation and even quantify the equilibrium between multiple conformers.

Key NMR Parameters:

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.[14] Large ³J values (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship, typically seen between two axial protons. Small ³J values (~2-5 Hz) suggest a gauche (~60°) relationship, such as axial-equatorial or equatorial-equatorial.

-

Fluorine-Proton Coupling Constants (³JFH): Similar to proton-proton couplings, the ³JFH values are highly informative. A large trans-diaxial coupling (³JF-ax, H-ax) is a hallmark of an axial fluorine.[11]

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å).[15] The presence of strong NOEs between a proton and other axial protons is strong evidence for its axial orientation.

Protocol 1: NMR-Based Conformational Analysis

Objective: To determine the dominant chair conformation of a 3-fluoropiperidine derivative in solution.

Materials:

-

3-fluoropiperidine derivative sample (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

-

High-quality 5 mm NMR tube

-

NMR Spectrometer (≥400 MHz recommended)

Methodology:

-

Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. The choice of solvent is critical, as polarity can influence conformation.[11] Start with a less polar solvent like CDCl₃ and consider more polar options if solvent effects are being investigated.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure good resolution to accurately measure coupling constants.

-

Acquire a ¹⁹F NMR spectrum. This provides information on the fluorine's chemical environment.

-

Acquire a 2D COSY spectrum to confirm proton-proton coupling relationships.

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A mixing time of 300-500 ms is a good starting point for NOESY.

-

-

Data Analysis & Interpretation:

-

Assign Signals: Use COSY and other 2D spectra to assign all proton signals, particularly those on the piperidine ring.

-

Extract Coupling Constants: Carefully measure the ³JHH and ³JFH values from the high-resolution 1D ¹H spectrum.

-

Analyze Dihedral Angles:

-

A large ³JH2ax,H3eq or ³JH3ax,H4ax coupling constant (> 8 Hz) suggests a diaxial relationship between the coupled protons, which in turn helps define the ring conformation.

-

A large ³JF-ax,H-ax coupling constant is a strong indicator of an axial fluorine.[11]

-

-

Analyze NOEs: Look for key NOE correlations. For an axial fluorine, the axial proton at C3 (H3ax) should show NOEs to other axial protons at C5.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16] While it offers a definitive snapshot of a single conformation, it's important to remember that this may not be the dominant conformation in solution, where the molecule has more freedom.[17] However, it serves as the ultimate benchmark for validating computational models and can provide crucial insights, especially when a single conformer is overwhelmingly stable.[18]

Protocol 2: General Workflow for Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[19][20] A variety of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure.[21]

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) to ensure the model accurately represents the experimental data. The resulting structure provides precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformers and the underlying reasons for their stability.[22][23]

// Nodes Start [label="Define Molecular Structure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Build [label="Build Initial Geometries\n(Axial-F and Equatorial-F)"]; DFT [label="Perform DFT Geometry\nOptimization & Frequency Calculation"]; Energy [label="Extract Thermochemical Data\n(ΔG, ΔE)"]; Analysis [label="Analyze Results:\n- Identify Global Minimum\n- Compare with Experimental Data"]; End [label="Conformational Preference Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Build; Build -> DFT [label="Choose Functional/Basis Set\n(e.g., B3LYP/6-31G*)"]; DFT -> Energy [label="Confirm True Minima\n(No Imaginary Frequencies)"]; Energy -> Analysis; Analysis -> End; } caption { label="Figure 3. Workflow for computational conformational analysis."; fontsize=10; } enddot Figure 3. Workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the electronic structure and, consequently, the relative energies of molecules.[22][24] By optimizing the geometries of the axial and equatorial conformers, one can calculate their energy difference (ΔE) or, more accurately, their Gibbs free energy difference (ΔG) to predict the equilibrium population.[10][11]

Protocol 3: DFT-Based Conformational Energy Calculation

Objective: To calculate the relative Gibbs free energy of the axial and equatorial conformers of a 3-fluoropiperidine derivative.

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry package.

Methodology:

-

Structure Building: Build 3D models of both the axial-F and equatorial-F chair conformers of the molecule.

-

Calculation Setup:

-

Method Selection: Choose a reliable density functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[22] For systems where dispersion forces are important, functionals like ωB97X-D are recommended.

-

Basis Set Selection: Choose a basis set. The Pople-style 6-31G(d) is a common starting point. For higher accuracy, a triple-zeta basis set like def2-TZVP is preferable.[17]

-

Solvation Model: To mimic solution-phase conditions, include a polarizable continuum model (PCM) or a solvation model based on density (SMD).[11][17] Specify the solvent used in experimental studies (e.g., chloroform, water).

-

Job Type: Specify a geometry optimization followed by a frequency calculation (Opt Freq).

-

-

Execution and Analysis:

-

Run the calculations for both conformers.

-

Self-Validation: After completion, verify that the frequency calculation yields zero imaginary frequencies for each structure. This confirms that the optimized geometry is a true local minimum on the potential energy surface.

-

Extract Energies: Extract the "Sum of electronic and thermal Free Energies" (Gibbs Free Energy) for each conformer.

-

Calculate ΔG: The difference in these values (ΔG = Gequatorial - Gaxial) indicates the relative stability. A negative ΔG means the axial conformer is more stable.

-

-

Correlation with Experiment: Compare the computationally predicted dominant conformer with the results from NMR analysis. Good agreement between high-level DFT calculations and experimental data provides a high degree of confidence in the conformational assignment.[10][25]

Integrated Analysis: A Case Study

To illustrate the power of this integrated approach, consider a hypothetical N-acetyl-3-fluoropiperidine. A comprehensive analysis would involve the steps outlined above, with the data compiled for clear comparison.

Table 1: Summary of Conformational Analysis Data for N-acetyl-3-fluoropiperidine

| Parameter | Method | Axial-F Conformer | Equatorial-F Conformer | Conclusion |

| ³JH2ax,H3ax | ¹H NMR (CDCl₃) | ~3.5 Hz | ~11.5 Hz | Observed: ~3.2 Hz |

| ³JF3ax,H4ax | ¹H NMR (CDCl₃) | ~38 Hz | ~15 Hz | Observed: ~36 Hz |

| Key NOE | 2D NOESY | H3ax ↔ H5ax | H3eq ↔ H2ax/H4ax | H3ax ↔ H5ax observed |

| Solid State | X-ray Crystal | — | — | Axial-F observed in crystal |

| ΔG (kcal/mol) | DFT (B3LYP/6-31G(d), PCM=CHCl₃) | 0.00 (Reference) | +1.85 | Axial-F is 1.85 kcal/mol more stable |

Conclusion and Outlook

The conformational analysis of 3-fluoropiperidine derivatives is a nuanced field where stereoelectronic effects often dominate over classical steric arguments. A robust and reliable analysis is not achievable with a single technique. Instead, it requires the thoughtful integration of high-resolution NMR spectroscopy, the definitive solid-state picture from X-ray crystallography, and the energetic and structural insights from high-level computational modeling. By employing the validated protocols described in this guide, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for more precise and rational drug design. The ability to predict and control the conformation of these fluorinated scaffolds will continue to be a significant advantage in the development of next-generation therapeutics.

References

- University of Southampton ePrints Soton. (2024).

- PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- ResearchGate. (2024).

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- NIH National Library of Medicine. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- MDPI. (n.d.).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Scientific Update. (2019).

- NIH National Library of Medicine. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- ResearchGate. (2011). Density functional theory (DFT)

- NIH National Library of Medicine. (n.d.).

- ResearchGate. (2020).

- PubMed. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.

- Unbound. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- A beginner's guide to writing the review article. (2024). Fluorine in drug discovery: Role, design and case studies.

- RSC Publishing. (2022).

- ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- Sci-Hub. (1993). The calculations of small molecular conformation energy differences by density functional method.

- Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field?.

- ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.

- ACS Publications. (2023).

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- ACS Publications. (2023).

- IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.

- RSC Publishing. (n.d.).

- Taylor & Francis Online. (n.d.).

- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- ESA-IPB. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. benthamscience.com [benthamscience.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Sci-Hub. The calculations of small molecular conformation energy differences by density functional method / Chemical Physics Letters, 1993 [sci-hub.box]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

The Critical Influence of Stereochemistry in Fluorinated Piperidines on Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with biological targets. In the quest to optimize the pharmacological properties of piperidine-containing drug candidates, the introduction of fluorine has emerged as a powerful strategy.[2] Fluorine, the most electronegative element, possesses a small van der Waals radius and a unique ability to modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, metabolic stability, and conformational preferences.[3] These subtle yet profound electronic and steric effects can translate into significant improvements in potency, selectivity, and pharmacokinetic profiles.[4]

However, the true potential of fluorination is only realized when the stereochemistry of the C-F bond is precisely controlled. The spatial orientation of the fluorine atom within the piperidine ring can dramatically alter the molecule's shape, dipole moment, and ability to engage in crucial interactions with its biological target.[5] This guide will provide a comprehensive exploration of the intricate relationship between the stereochemistry of fluorinated piperidines and their biological activity. We will delve into the fundamental principles governing their conformational behavior, examine stereoselective synthetic strategies, and present case studies that underscore the critical importance of stereochemical control in the design and development of novel therapeutics.

The Conformational Landscape of Fluorinated Piperidines: A Delicate Balance of Forces

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. In fluorinated piperidines, the orientation of the fluorine substituent—axial or equatorial—is governed by a complex interplay of steric and electronic effects.

The Axial Preference of Fluorine: Counterintuitive yet Favorable

Contrary to what might be expected based on simple steric considerations, fluorine substituents on a piperidine ring often exhibit a preference for the more sterically hindered axial position. This phenomenon is a consequence of several stabilizing electronic interactions:

-

Hyperconjugation: A key factor driving the axial preference is hyperconjugation, an interaction between the filled σ orbitals of adjacent C-H or C-C bonds and the antibonding σ* orbital of the C-F bond. When the fluorine is in the axial position, there are two anti-periplanar C-H bonds that can effectively donate electron density into the σ* C-F orbital, leading to a stabilizing effect.[5]

-

Charge-Dipole Interactions: In protonated piperidinium salts, a significant electrostatic attraction exists between the positive charge on the nitrogen atom and the partial negative charge on the axial fluorine atom. This charge-dipole interaction further stabilizes the axial conformation.[5]

-

Dipole Minimization: The overall molecular dipole moment can also influence conformational preference. In some cases, the axial orientation of the fluorine atom leads to a lower overall dipole moment, which is energetically favorable.[5]

The interplay of these forces is subtle and can be influenced by the presence of other substituents on the piperidine ring and the nature of the solvent.[6]

Characterizing Conformation: NMR Spectroscopy and Computational Modeling

The precise determination of the conformational preferences of fluorinated piperidines is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants between fluorine and adjacent protons (³JH-F) are particularly informative. Larger coupling constants are indicative of an anti-periplanar relationship, which corresponds to an axial fluorine, while smaller coupling constants suggest a gauche relationship, characteristic of an equatorial fluorine.[7]

Computational modeling, using methods such as Density Functional Theory (DFT), provides valuable insights into the relative energies of different conformers and helps to dissect the contributions of various steric and electronic effects.[7] These theoretical calculations, when combined with experimental NMR data, provide a robust understanding of the conformational landscape of fluorinated piperidines.

Stereoselective Synthesis: Accessing Conformationally Defined Fluorinated Piperidines

The ability to synthesize stereochemically pure fluorinated piperidines is paramount for investigating their biological activities and for the development of single-isomer drugs. Several stereoselective synthetic strategies have been developed to achieve this goal.

Asymmetric Hydrogenation of Fluoropyridines

One of the most efficient methods for the synthesis of cis-fluorinated piperidines is the asymmetric hydrogenation of fluoropyridinium salts.[3] This approach utilizes chiral catalysts, often based on rhodium or iridium, to control the stereochemical outcome of the hydrogenation reaction. The choice of chiral ligand is critical for achieving high enantioselectivity.

Diastereoselective Fluorination

Another powerful strategy involves the diastereoselective fluorination of chiral piperidine precursors. This can be achieved using electrophilic fluorinating reagents in the presence of a chiral auxiliary or catalyst. The existing stereocenters in the piperidine precursor direct the approach of the fluorinating agent, leading to the preferential formation of one diastereomer.

A detailed experimental protocol for a representative stereoselective synthesis is provided in the "Experimental Protocols" section of this guide.

The Impact of Stereochemistry on Biological Activity: Case Studies

The precise three-dimensional arrangement of atoms in a fluorinated piperidine can have a profound impact on its biological activity. The following case studies illustrate this critical relationship.

Paroxetine: A Chiral Antidepressant

Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders, is a prime example of a fluorinated piperidine drug where stereochemistry is crucial for its therapeutic effect.[8] Paroxetine has two chiral centers, giving rise to four possible stereoisomers. The therapeutically active enantiomer is the (-)-trans-(3S,4R)-isomer.[9] This specific stereoisomer possesses high affinity and selectivity for the serotonin transporter (SERT), effectively blocking the reuptake of serotonin and increasing its concentration in the synaptic cleft. The other stereoisomers exhibit significantly lower affinity for SERT and are therapeutically inactive.[9] The fluorine atom in the 4-position of the piperidine ring plays a key role in the binding of paroxetine to SERT, likely through favorable interactions with amino acid residues in the binding pocket.[1]

| Stereoisomer | SERT Binding Affinity (Ki, nM) |

| (-)-trans-(3S,4R) | ~1 |

| (+)-trans-(3R,4S) | >1000 |

| cis-isomers | Low affinity |

CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Small molecule antagonists of CCR5 that contain a fluorinated piperidine moiety have been developed as effective anti-HIV agents. The stereochemistry of the fluorine substitution on the piperidine ring is critical for potent CCR5 antagonism. For instance, in a series of piperidine-based CCR5 antagonists, the introduction of a fluorine atom at the 4-position with a specific stereochemistry led to a significant enhancement in antiviral activity.[10] Molecular modeling studies suggest that the fluorine atom engages in specific interactions with the receptor, contributing to the high binding affinity.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Fluoropyridinium Salt

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Fluoropyridinium salt (1.0 mmol)

-

[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

-

Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)

-

Anhydrous, degassed solvent (e.g., methanol, 10 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral phosphine ligand.

-

Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

-

The fluoropyridinium salt is added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

-

The reaction mixture is stirred under a positive pressure of hydrogen (e.g., 50 psi) at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired fluorinated piperidine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

In Vitro Radioligand Binding Assay for CCR5 Receptor

This protocol outlines a general procedure for determining the binding affinity of fluorinated piperidine derivatives to the CCR5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CCR5 receptor

-

[¹²⁵I]-MIP-1β (radioligand)

-

Fluorinated piperidine test compounds

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known CCR5 antagonist)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

A dilution series of the fluorinated piperidine test compounds is prepared in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

The plate is incubated at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand.

-

The filters are washed with ice-cold binding buffer.

-

The filters are dried, and scintillation cocktail is added to each well.

-

The radioactivity is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves.

-

The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The stereochemical orientation of fluorine in the piperidine scaffold is a critical determinant of biological activity. The subtle interplay of steric and electronic effects that govern the conformational preferences of these molecules has a profound impact on their ability to interact with biological targets. As our understanding of these intricate relationships deepens, and as stereoselective synthetic methodologies become more sophisticated, the rational design of novel fluorinated piperidine-based therapeutics will continue to advance.

Future research in this field will likely focus on:

-

The development of novel and more efficient stereoselective fluorination and hydrogenation methods.

-

The exploration of a wider range of fluorinated piperidine scaffolds with diverse substitution patterns.

-

The use of advanced computational methods to accurately predict the conformational behavior and biological activity of these compounds.

-

The application of these principles to the design of drugs for a broader range of therapeutic targets.

By harnessing the unique properties of fluorine and the principles of stereochemistry, medicinal chemists are well-positioned to develop the next generation of safer and more effective drugs.

References

-

Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11058-11065. Available from: [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. Available from: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

-

Velazquez, F., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 21(11), 1595-1610. Available from: [Link]

-

Ghoneim, K., & Al-Sha'er, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(13), 10893. Available from: [Link]

- Smith, Kline & French Laboratories Ltd. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

da Silva, J. C. R., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 25(11), 5762. Available from: [Link]

-

Jampilek, J. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115662. Available from: [Link]

-

Park, J., et al. (2013). diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Bulletin of the Korean Chemical Society, 34(7), 2013-2016. Available from: [Link]

-

Jackson, G. N., et al. (2015). Fluorinated mechanism-based inhibitors: common themes and recent developments. Chemical Society Reviews, 44(11), 3861-3881. Available from: [Link]

-

Zhang, Y., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(1), 226-240. Available from: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

-

da Silva, J. C. R., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. MDPI. Available from: [Link]

-

Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14619-14641. Available from: [Link]

-

Thiry, A., et al. (2016). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 137-143. Available from: [Link]

-

White, A. D., et al. (2011). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Tetrahedron Letters, 52(24), 3103-3105. Available from: [Link]

-

Strizki, J. M., et al. (2002). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 12(23), 3371-3374. Available from: [Link]

-

Guzior, N., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 26(11), 3267. Available from: [Link]

-

Reddy, T. S., et al. (2019). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. The Journal of Organic Chemistry, 84(16), 10189-10201. Available from: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]

-

Guzior, N., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10565. Available from: [Link]

-

Panteleev, J., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(31), 10630-10634. Available from: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

-

Mondal, S., et al. (2019). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Chemical Science, 10(4), 1189-1193. Available from: [Link]

-

Guzior, N., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 26(11), 3267. Available from: [Link]

-

Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. Available from: [Link]

-

Aggarwal, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 881622. Available from: [Link]

-

Kotha, S., et al. (2005). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses, 81, 177. Available from: [Link]

-

Ghoneim, K., & Al-Sha'er, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

-

Guzior, N., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate. Available from: [Link]

-

Fish, K. E., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

-

Ronsisvalle, S., et al. (2018). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 57(49), 16184-16188. Available from: [Link]

-

Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

-

Tavasli, M., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 8(19), 4369-4375. Available from: [Link]

-

Lannes, J., et al. (2022). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. MDPI. Available from: [Link]

-

O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, 48(77), 9574-9576. Available from: [Link]

-

Ismalaj, E., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(17), 11847-11858. Available from: [Link]

-

Kiss, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6593. Available from: [Link]

-

Dong-Ming, S., et al. (2009). Antagonists of Human CCR5 Receptor Containing 4-(Pyrazolyl)piperidine Side Chains. Part 2. Discovery of Potent Selective, and Orally Bioavailable Compounds. Journal of Medicinal Chemistry, 52(23), 7491-7507. Available from: [Link]

-

Fish, K. E., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. Available from: [Link]

-

Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. Available from: [Link]

Sources

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereospecific synthesis of (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine, a valuable fluorinated piperidine building block for the development of novel therapeutics. The described synthetic strategy commences with the commercially available ethyl 1-Boc-4-oxopiperidine-3-carboxylate and proceeds through a three-step sequence involving electrophilic fluorination, diastereoselective reduction, and subsequent ester reduction. This application note details the underlying scientific principles for achieving high stereocontrol, provides step-by-step experimental protocols, and includes tabulated data and process flow diagrams to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine isomer represents a chiral building block of significant interest for the synthesis of complex drug candidates, where precise control of stereochemistry is paramount for therapeutic efficacy and safety.

The synthetic challenge lies in the stereospecific installation of the fluorine and hydroxymethyl groups in a syn relationship on the piperidine ring. This guide presents a robust and well-precedented synthetic route designed to address this challenge, offering a practical approach for medicinal chemists and process development scientists.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a linear three-step sequence starting from ethyl 1-Boc-4-oxopiperidine-3-carboxylate. The key to achieving the desired (3S,4R) stereochemistry is a substrate-directed, chelation-controlled reduction of the 4-keto group in an intermediate α-fluoro-β-keto ester.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow for (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine.

The rationale for this approach is as follows:

-

Step 1: α-Fluorination: The synthesis commences with the introduction of the fluorine atom at the C3 position. The use of an electrophilic fluorinating agent, such as Selectfluor®, on the β-keto ester starting material is a well-established method for the synthesis of α-fluoro carbonyl compounds.[3][4]

-

Step 2: Diastereoselective Ketone Reduction: This is the pivotal step for establishing the desired stereochemistry. The reduction of the C4 ketone is directed by the neighboring fluoro and ester functionalities. A chelation-controlled reduction, for instance with a bulky hydride reagent, is expected to favor the delivery of the hydride from the less hindered face, leading to the desired syn relationship between the C3-fluoro and C4-hydroxyl groups.[5]

-

Step 3: Ester Reduction: The final step involves the reduction of the ethyl ester at C3 to the corresponding primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH4) is employed for this transformation, which readily reduces esters to alcohols.[6][7]

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| Ethyl 1-Boc-4-oxopiperidine-3-carboxylate | ≥95% | Commercially Available |

| Selectfluor® | Reagent Grade | Commercially Available |

| Acetonitrile | Anhydrous | Commercially Available |

| Sodium Borohydride | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Lithium Aluminum Hydride (LiAlH4) | 1.0 M in THF | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated aq. Sodium Bicarbonate | Prepared in-house | |

| Saturated aq. Ammonium Chloride | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available |

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Glassware should be oven-dried prior to use.

Step 1: Synthesis of Ethyl 1-Boc-3-fluoro-4-oxopiperidine-3-carboxylate

Reaction Principle: This reaction proceeds via the enolate of the β-keto ester, which then attacks the electrophilic fluorine of Selectfluor®.

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocols: Diastereoselective Reduction of 1-Boc-3-fluoro-4-oxopiperidine

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic introduction of fluorine into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Specifically, the 3-fluoro-4-hydroxypiperidine core is a valuable building block for synthesizing complex drug candidates.[3]

The synthesis of this core, however, presents a significant stereochemical challenge: the reduction of the prochiral ketone in 1-Boc-3-fluoro-4-oxopiperidine. This reduction generates two diastereomers, syn and anti, depending on the facial selectivity of the hydride attack. Controlling this diastereoselectivity is paramount, as the biological activity of the final compound often depends on a single, precisely defined stereoisomer.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the diastereoselective reduction of 1-Boc-3-fluoro-4-oxopiperidine to selectively yield either the syn or anti alcohol.

Mechanistic Rationale: Controlling Stereochemistry

The stereochemical outcome of the hydride reduction of an α-substituted ketone is governed by a delicate interplay of steric and electronic factors. The presence of the electronegative fluorine atom at the C3 position is the key determinant of selectivity. Two primary models predict the outcome: the Felkin-Anh model and the Cornforth (or Polar Felkin-Anh) model.[4]

-

Felkin-Anh Model (Steric Control): This model predicts that the incoming nucleophile (hydride) will approach the carbonyl carbon from the least sterically hindered trajectory.[5] The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. This model is typically dominant when using bulky reducing agents.

-

Cornforth Model (Dipole Control): For α-heteroatom-substituted ketones, the Cornforth model posits that the dipole moments of the C-X bond (where X is the heteroatom) and the C=O bond will align in an anti-parallel fashion to minimize electrostatic repulsion.[4][6] This conformational preference dictates the face of hydride attack. This model often explains the selectivity observed with smaller, non-chelating hydride reagents.

The choice of reducing agent is therefore the critical experimental variable used to switch the diastereoselectivity between the syn and anti products.

Sources

- 1. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 6. Theoretical investigation of enolborane addition to alpha-heteroatom-substituted aldehydes. Relevance of the Cornforth and polar Felkin-Anh models for asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of cis-3,4-Disubstituted Piperidines

Introduction: The Significance of the cis-3,4-Disubstituted Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for engaging with biological targets. Among the various substitution patterns, the cis-3,4-disubstituted piperidine motif holds particular importance. The defined spatial relationship between the two substituents can be critical for achieving high-affinity and selective interactions with enzymes and receptors. Consequently, the development of robust and stereoselective synthetic methods to access these valuable building blocks is a paramount objective for medicinal and organic chemists.[1][3]

This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing cis-3,4-disubstituted piperidines. We will delve into the mechanistic rationale behind these methods, offering detailed, field-proven protocols and insights to empower researchers in their synthetic endeavors.

Strategic Approaches to cis-3,4-Disubstituted Piperidines

The stereoselective construction of the cis-3,4-disubstituted piperidine core can be achieved through several elegant synthetic disconnections. This guide will focus on three prominent and reliable strategies:

-

Diastereoselective Hydrogenation of 3,4-Disubstituted Pyridines: A direct and often highly efficient method that leverages the facial bias imposed by substituents on the aromatic precursor.

-

Stereospecific Ring Expansion of Azetidines: A less common but powerful approach that transfers the stereochemistry from a smaller, well-defined ring system.

-

Acid-Catalyzed Prins Cyclization: An intramolecular cyclization that can be tuned to favor the formation of the cis-diastereomer under specific conditions.

The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights and actionable protocols.

Methodology 1: Diastereoselective Catalytic Hydrogenation of 3,4-Disubstituted Pyridines

The catalytic hydrogenation of substituted pyridines is a fundamental and widely employed strategy for the synthesis of piperidines. The stereochemical outcome of this reduction is often influenced by the nature of the catalyst, the solvent, and the substituents on the pyridine ring. For 3,4-disubstituted pyridines, hydrogenation frequently proceeds with a high degree of cis-diastereoselectivity, as the substrate tends to adsorb to the catalyst surface from the less sterically hindered face.

Mechanistic Rationale

The hydrogenation of a pyridine ring is a complex process involving multiple steps of hydrogen addition and the formation of partially saturated intermediates. The high cis-selectivity observed in many cases can be rationalized by the "Horiuti-Polanyi" mechanism. The pyridine ring initially adsorbs onto the surface of the heterogeneous catalyst. Subsequent delivery of hydrogen atoms from the catalyst surface to the same face of the ring leads to the formation of the all-cis substituted piperidine. Acidic conditions are often employed to protonate the pyridine nitrogen, which can enhance the rate of reduction and in some cases, improve the stereoselectivity.[4][5]

Figure 1: General workflow for the catalytic hydrogenation of a 3,4-disubstituted pyridine to the corresponding cis-piperidine.

Application Notes and Protocol: Platinum(IV) Oxide Catalyzed Hydrogenation

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for the hydrogenation of pyridines.[4][6] The following protocol is a representative example for the synthesis of cis-3,4-disubstituted piperidines.

Protocol 1: cis-Selective Hydrogenation using PtO₂

Materials:

-

3,4-Disubstituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (5 mol%)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Celite®

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of the 3,4-disubstituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure vessel, add PtO₂ (5 mol%).[4]

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[4]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic extracts and filter through a pad of Celite® to remove the catalyst.[4]

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the residue by column chromatography on silica gel to afford the desired cis-3,4-disubstituted piperidine.[4]

Trustworthiness and Self-Validation:

-

The progress of the hydrogenation can be monitored by the uptake of hydrogen.

-

The stereochemical outcome should be confirmed by NMR spectroscopy, paying close attention to the coupling constants between the protons at C3 and C4.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | cis:trans Ratio | Reference |

| PtO₂ | 50-70 | Room Temp. | Acetic Acid | 80-95 | >95:5 | [4] |

| Rh/C | 5 | 40 | TFE | 70-90 | High cis | [2] |

| Rh₂O₃ | 5 | 40 | TFE | 85-98 | High cis | [2] |

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.

Methodology 2: Stereoselective Ring Transformation of 2-(2-Mesyloxyethyl)azetidines

This elegant strategy provides a powerful means to synthesize cis-3,4-disubstituted piperidines with a high degree of stereocontrol.[7][8] The key to this approach is the stereospecific synthesis of a substituted azetidine precursor, whose stereochemistry is then transferred to the final piperidine product through a ring-expansion reaction.

Mechanistic Rationale

The synthesis begins with a stereocontrolled preparation of a 2-(2-hydroxyethyl)azetidine, which is then converted to the corresponding mesylate. Treatment of this mesylate with a nucleophile induces an intramolecular cyclization to form a transient bicyclic azetidinium ion. The subsequent nucleophilic attack on this strained intermediate occurs via an Sₙ2-type mechanism, leading to the opening of the four-membered ring and the formation of the cis-3,4-disubstituted piperidine.[9] The cis stereochemistry is a direct consequence of the geometry of the bicyclic intermediate and the backside attack of the nucleophile.[9]

Figure 2: Workflow for the synthesis of cis-3,4-disubstituted piperidines via azetidine ring expansion.

Application Notes and Protocol: Ring Expansion of a Mesylated Azetidine

The following protocol outlines the general procedure for the ring expansion of a 2-(2-mesyloxyethyl)azetidine to a cis-3,4-disubstituted piperidine.[7]

Protocol 2: Synthesis of a cis-4-Acetoxypiperidine

Materials:

-

2-(2-Mesyloxyethyl)azetidine derivative (1.0 eq)

-

Potassium acetate (3.0 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2-(2-mesyloxyethyl)azetidine derivative (1.0 eq) in anhydrous DMF.

-

Add potassium acetate (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the cis-4-acetoxy-3-substituted piperidine.

Trustworthiness and Self-Validation:

-

The starting azetidine's stereochemistry must be rigorously established, as it dictates the final product's stereochemistry.

-

The formation of the cis-piperidine should be confirmed by detailed NMR analysis, including NOE experiments if necessary.

| Nucleophile | Product | Typical Yield (%) | Reference |

| Acetate | cis-4-Acetoxypiperidine | 70-85 | [7] |

| Bromide | cis-4-Bromopiperidine | 65-80 | [7][8] |

| Formate | cis-4-Formyloxypiperidine | 75-90 | [7] |

Table 2: Examples of Nucleophiles and Products in Azetidine Ring Expansion.

Methodology 3: HCl-Catalyzed Prins Cyclization

The Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile.[10] When applied intramolecularly, this reaction can be a highly effective method for the synthesis of heterocyclic systems, including piperidines. By carefully selecting the acid catalyst and reaction conditions, the Prins cyclization can be directed to favor the formation of the cis-3,4-disubstituted piperidine.[10]

Mechanistic Rationale

In the context of synthesizing cis-3,4-disubstituted piperidines, the starting material is typically an N-protected homoallylic amine bearing an aldehyde or ketone. Treatment with a Brønsted acid, such as HCl, protonates the carbonyl oxygen, activating it for intramolecular attack by the alkene. This cyclization proceeds through a chair-like transition state to form a tertiary carbocation. The subsequent attack of a nucleophile (e.g., chloride from HCl) from the axial position leads to the thermodynamically favored product with a cis relationship between the substituents at the 3 and 4 positions.[10]

Figure 3: General workflow for the HCl-catalyzed Prins cyclization to form cis-3,4-disubstituted piperidines.

Application Notes and Protocol: HCl-Catalyzed Prins Cyclization

The following protocol provides a general procedure for the synthesis of cis-3,4-disubstituted piperidines via an HCl-catalyzed Prins cyclization.[10]

Protocol 3: cis-Selective Prins Cyclization

Materials:

-

N-Tosyl homoallylic amine aldehyde (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

HCl solution in diethyl ether (e.g., 2 M)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-tosyl homoallylic amine aldehyde (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C in a dry ice/acetone bath.[10]

-

Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 16 hours.[10]

-